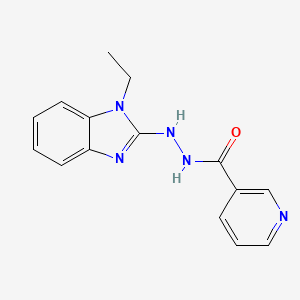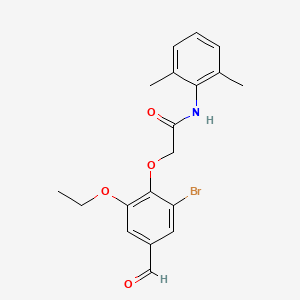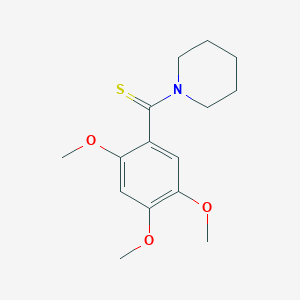![molecular formula C10H10IN5OS B3492588 N~1~-(4-IODOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B3492588.png)
N~1~-(4-IODOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Vue d'ensemble
Description
N~1~-(4-IODOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is a complex organic compound characterized by the presence of an iodophenyl group and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-IODOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Iodophenyl Intermediate: The initial step involves the iodination of a phenyl ring to form the 4-iodophenyl intermediate. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Introduction of the Tetrazole Ring: The next step involves the formation of the tetrazole ring. This can be done by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The final step involves coupling the iodophenyl intermediate with the tetrazole derivative. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-IODOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~) to reduce the tetrazole ring.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Sodium azide (NaN~3~), potassium cyanide (KCN)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced tetrazole derivatives
Substitution: Azido derivatives, cyano derivatives
Applications De Recherche Scientifique
N~1~-(4-IODOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of N1-(4-IODOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to hydrophobic pockets in proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-IODOPHENYL)-4-METHYLBENZYLAMINE: This compound shares the iodophenyl group but differs in the presence of a benzylamine moiety instead of the tetrazole ring.
4-IODOPHENYLACETIC ACID: Similar in having the iodophenyl group, but it contains an acetic acid functional group instead of the tetrazole and sulfanyl groups.
Uniqueness
N~1~-(4-IODOPHENYL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE is unique due to the combination of the iodophenyl group and the tetrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions in various applications, making it a valuable compound in scientific research.
Propriétés
IUPAC Name |
N-(4-iodophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN5OS/c1-16-10(13-14-15-16)18-6-9(17)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLFSJDFBPNIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B3492505.png)
![3-Fluorobenzyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B3492507.png)
![N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B3492512.png)

![3-(BENZYLSULFONYL)-9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOLE](/img/structure/B3492536.png)
![methyl 2-({[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}amino)-4,5-dimethoxybenzoate](/img/structure/B3492541.png)
![2-[(3-bromobenzyl)amino]-6-chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3492545.png)

![N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide](/img/structure/B3492559.png)
![2-[[4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]methyl]benzonitrile](/img/structure/B3492566.png)
![3-chloro-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3492577.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B3492591.png)
![N-isobutyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B3492602.png)

